N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide
Description
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Properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O5S/c1-11-10-30-19-21-17(9-22(11)19)12-2-4-14(5-3-12)20-18(25)13-6-15(23(26)27)8-16(7-13)24(28)29/h2-10H,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTPGDUDDRBBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to a range of biological effects
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities. The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Biological Activity
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a dinitrobenzamide group linked to a phenyl ring and a 3-methylimidazo[2,1-b]thiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O4S |
| Molecular Weight | 358.37 g/mol |
| IUPAC Name | N-[4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl]-3,5-dinitrobenzamide |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory pathways and cancer cell proliferation. The interaction with tyrosinase has been particularly noted, which is significant in the context of pigmentation disorders.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b]thiazoles exhibit potent anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory markers in vitro. It appears to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response.
Tyrosinase Inhibition
In studies involving B16F10 murine melanoma cells, it was found that analogs related to this compound effectively inhibited tyrosinase activity. This inhibition is crucial for treating hyperpigmentation disorders:
| Compound | IC50 (µM) |
|---|---|
| Kojic Acid | 24.09 |
| Analog 1 | 17.62 |
| Analog 3 | 1.12 |
Analog 3 demonstrated a significantly stronger inhibitory effect compared to kojic acid, suggesting its potential as a therapeutic agent for hyperpigmentation.
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Response
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by up to 50% compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
